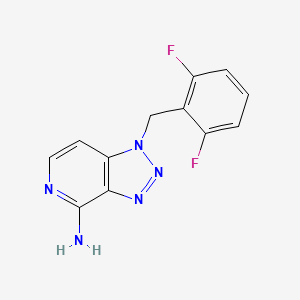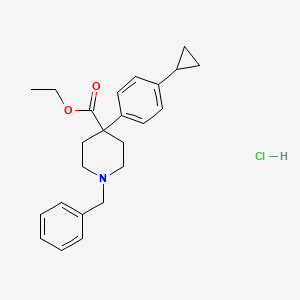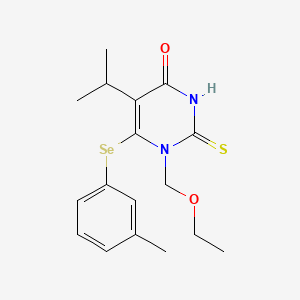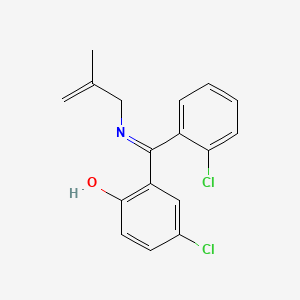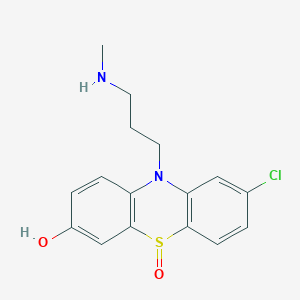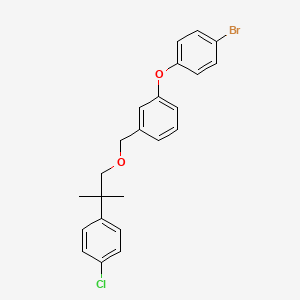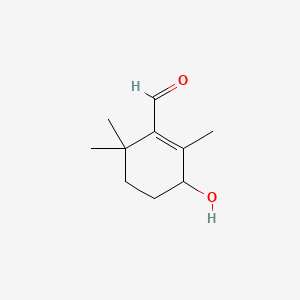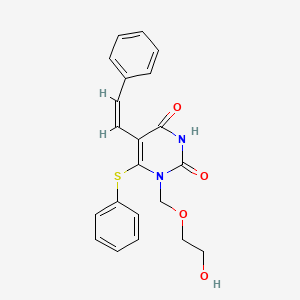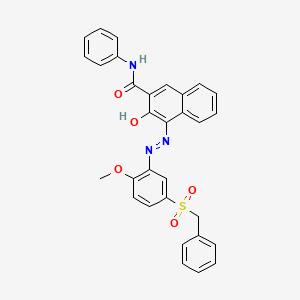
(-)-trans-Tetrahydroisohumulone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-trans-Tetrahydroisohumulone is a chemical compound derived from the isomerization of humulone, a key component found in hops. This compound is significant in the brewing industry due to its contribution to the bitterness and stability of beer. Its unique structure and properties make it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-Tetrahydroisohumulone typically involves the hydrogenation of isohumulone. The process begins with the extraction of humulone from hops, followed by isomerization to form isohumulone. The isohumulone is then subjected to hydrogenation under specific conditions, usually involving a catalyst such as palladium on carbon, at elevated temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the use of large quantities of hops extract, which is processed through a series of reactors to achieve the desired isomerization and hydrogenation.
Análisis De Reacciones Químicas
Types of Reactions: (-)-trans-Tetrahydroisohumulone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may affect the flavor profile of beer.
Reduction: Further reduction can convert this compound into more saturated compounds.
Substitution: This reaction can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon are used under hydrogen gas.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: More saturated tetrahydro derivatives.
Substitution: Functionalized derivatives with altered chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: (-)-trans-Tetrahydroisohumulone is used as a model compound in studies of isomerization and hydrogenation reactions. Its unique structure makes it a valuable subject for understanding the mechanisms of these reactions.
Biology: In biological research, this compound is studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Medicine: Research into the medicinal applications of this compound is ongoing. Its potential anti-inflammatory and antioxidant properties are of particular interest, with studies exploring its use in treating various inflammatory conditions.
Industry: In the brewing industry, this compound is used to enhance the bitterness and stability of beer. Its stability under various conditions makes it a preferred additive in the production of certain beer styles.
Mecanismo De Acción
The mechanism of action of (-)-trans-Tetrahydroisohumulone involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it is believed to disrupt bacterial cell membranes, leading to cell lysis. Its anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and the modulation of oxidative stress pathways.
Comparación Con Compuestos Similares
Isohumulone: The precursor to (-)-trans-Tetrahydroisohumulone, with similar bitterness properties but less stability.
Humulone: The original compound extracted from hops, which undergoes isomerization to form isohumulone.
Tetrahydroisohumulone: A more saturated derivative with different stability and bitterness characteristics.
Uniqueness: this compound is unique due to its enhanced stability and specific bitterness profile, making it particularly valuable in the brewing industry. Its potential antimicrobial and anti-inflammatory properties also distinguish it from other similar compounds, highlighting its versatility in various applications.
Propiedades
Número CAS |
544444-90-8 |
|---|---|
Fórmula molecular |
C21H34O5 |
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
(4S,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbutyl)-4-(4-methylpentanoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H34O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h12-15,25-26H,7-11H2,1-6H3/t15-,21-/m1/s1 |
Clave InChI |
JIZQRWKUYFNSDM-QVKFZJNVSA-N |
SMILES isomérico |
CC(C)CC[C@@H]1C(=O)C(=C([C@@]1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
SMILES canónico |
CC(C)CCC1C(=O)C(=C(C1(C(=O)CCC(C)C)O)O)C(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



